4-Bromo-6-methoxy-7-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

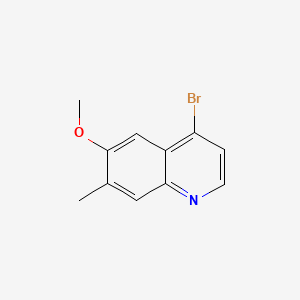

4-Bromo-6-methoxy-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO It is characterized by a quinoline core structure substituted with bromine, methoxy, and methyl groups at positions 4, 6, and 7, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-7-methylquinoline typically involves the bromination of 6-methoxy-7-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-7-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products:

Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

Reduction Reactions: Products include dihydroquinolines and tetrahydroquinolines.

Scientific Research Applications

4-Bromo-6-methoxy-7-methylquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

- 4-Chloro-6-methoxy-7-methylquinoline

- 4-Fluoro-6-methoxy-7-methylquinoline

- 4-Iodo-6-methoxy-7-methylquinoline

Comparison: 4-Bromo-6-methoxy-7-methylquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in various research applications.

Biological Activity

4-Bromo-6-methoxy-7-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique bromine and methoxy substituents. This compound has garnered attention for its potential biological activities, including enzyme inhibition, antioxidant properties, and anticancer effects. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀BrN₁O, with a molecular weight of approximately 238.08 g/mol. The structural features include:

- Bromine atom at the 4-position

- Methoxy group at the 6-position

- Methyl group at the 7-position

These substituents influence its chemical reactivity and biological interactions significantly.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The presence of bromine and methoxy groups enhances the compound's binding affinity to these targets, enabling it to inhibit enzyme activity effectively. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

Antioxidant Activity

Research indicates that derivatives of bromophenols, including compounds related to this compound, exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can ameliorate oxidative damage in cellular models such as HaCaT keratinocytes by reducing reactive oxygen species (ROS) generation .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been reported to induce apoptosis in leukemia K562 cells without affecting cell cycle distribution. This suggests that it may act through mechanisms that promote programmed cell death while sparing normal cellular functions .

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct biological activities of this compound against similar quinoline derivatives:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | Significant | Yes | Yes |

| 4-Chloro-6-methoxy-7-methylquinoline | Moderate | Yes | Moderate |

| 4-Fluoro-6-methoxy-7-methylquinoline | Low | No | Low |

This table illustrates that the bromine substitution provides enhanced biological activity compared to other halogenated analogs.

Case Studies

- Inhibition of Cytochrome P450 : A study demonstrated that this compound effectively inhibits cytochrome P450 enzymes, which play a pivotal role in drug metabolism. This inhibition could lead to significant drug-drug interactions in therapeutic settings.

- Antioxidant Effects in Keratinocytes : In another study, derivatives of this compound were shown to protect HaCaT keratinocytes from H₂O₂-induced oxidative stress by enhancing the expression of antioxidant proteins like TrxR1 and HO-1 .

- Apoptosis Induction in K562 Cells : The compound was tested on leukemia K562 cells and found to induce apoptosis without disrupting the cell cycle, indicating a targeted mechanism of action .

Properties

IUPAC Name |

4-bromo-6-methoxy-7-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-10-8(6-11(7)14-2)9(12)3-4-13-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYYGKUKNAGYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855962 |

Source

|

| Record name | 4-Bromo-6-methoxy-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359703-75-5 |

Source

|

| Record name | 4-Bromo-6-methoxy-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.